![molecular formula C7H4F2O3 B068970 2,4-Difluoro-6-hydroxybenzoic acid CAS No. 189283-54-3](/img/structure/B68970.png)
2,4-Difluoro-6-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2,4-Difluoro-6-hydroxybenzoic acid, such as 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids, has been efficiently carried out via fluoride-mediated alkylation processes. These methods showcase the use of ion-exchange resins to achieve high purity of the products without the need for chromatography, indicating a potential pathway for synthesizing 2,4-Difluoro-6-hydroxybenzoic acid with high efficiency and purity (Hardcastle et al., 2001).
Molecular Structure Analysis
Research involving 2,4-difluorobenzoic acid and its derivatives provides insight into their molecular conformation, vibrational, and electronic transitions using both experimental techniques and quantum chemical calculations. These studies, which include FT-IR, FT-Raman, UV absorption spectra, and TD-DFT calculations, offer a detailed understanding of the electronic structure and behavior of these compounds, laying a foundation for the molecular structure analysis of 2,4-Difluoro-6-hydroxybenzoic acid (Karabacak et al., 2011).
Chemical Reactions and Properties
The literature provides examples of complex reactions involving similar difluorobenzoic acid derivatives, illustrating their reactivity and the types of chemical transformations they can undergo. These reactions include various steps such as nitration, esterification, reduction, diazotization, and hydrolysis, which highlight the versatility and reactivity of these compounds (Zhang et al., 2020).
Physical Properties Analysis
The study of closely related compounds, such as poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), has provided insights into their physical properties, including phase transition temperatures and crystallinity. These analyses are crucial for understanding the physical behavior of 2,4-Difluoro-6-hydroxybenzoic acid under various conditions (Ueda et al., 1992).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds have focused on their electrochemical behavior, oxidation reactions, and the effects of substituents on their chemical reactivity. These studies provide a framework for understanding the chemical properties of 2,4-Difluoro-6-hydroxybenzoic acid, including its potential for participating in complex chemical reactions and its behavior as an intermediate in organic synthesis (Bolt et al., 1997).
Scientific Research Applications
Synthesis of Antimicrobial Drugs : 2,4-Difluoro-6-hydroxybenzoic acid serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis involving multiple steps like nitration, esterification, and hydrolysis results in a high overall yield of these compounds, which are important in developing antimicrobials (Zhang et al., 2020).
Biotechnological Applications : Derivatives like 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to 2,4-Difluoro-6-hydroxybenzoic acid, are used in various bioproducts applicable in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have been developed to biosynthesize 4-HBA and its derivatives for these high-value applications (Wang et al., 2018).
Molecular Conformational Studies : The molecular structure and conformation of similar compounds like 2,4,6-Trihydroxybenzoic acid, a derivative of phloroglucinol, have been studied extensively. These studies reveal insights into the molecule's intramolecular hydrogen bonds and interactions with water molecules, which are crucial for understanding the biological activity and reactivity of these compounds (Mammino & Kabanda, 2010).
Cosmetic and Pharmaceutical Applications : Derivatives like Methyl 4-hydroxybenzoate (methyl paraben) are used as antimicrobial agents in cosmetics, personal care products, and as food preservatives. Studies on these compounds focus on their structure, intermolecular interactions, and the molecular determinants of their pharmacological activity (Sharfalddin et al., 2020).
Mass Spectrometry and Analytical Chemistry : In the field of analytical chemistry, related compounds like 2,5-Dihydroxybenzoic acid (DHB) are used in mass spectrometry for the analysis of oligosaccharides and glycopeptides. This usage underlines the importance of hydroxybenzoic acid derivatives in analytical methodologies (Papac et al., 1996).
Environmental and Water Treatment : The photochemical degradation of hydroxybenzoic acid derivatives like parabens, which are used in personal care products, is crucial for understanding and mitigating environmental contamination. Studies in this area focus on degradation kinetics, by-product identification, and treatment efficiency (Gmurek et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRFSOFNFQKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622557 | |
Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-hydroxybenzoic acid | |
CAS RN |
189283-54-3 | |
Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-6-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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